2-iodo-N-(3-phenylpropyl)benzamide
Overview
Description
2-iodo-N-(3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C16H16INO and its molecular weight is 365.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.02766 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Framework Structures
2-iodo-N-(3-phenylpropyl)benzamide is involved in forming diverse framework structures in chemistry. For example, 2-iodo-N-(2-nitrophenyl)benzamide demonstrates the formation of a three-dimensional framework structure through a combination of hydrogen bonds and iodo-nitro, carbonyl-carbonyl, and aromatic pi-pi stacking interactions (Wardell et al., 2005).
Radioiodinated Benzamide Derivatives
Research on radioiodinated N-(dialkylaminoalkyl)benzamides, which includes compounds similar to this compound, has been conducted for imaging melanoma metastases. These studies involve understanding the structure-activity relationships and their impact on melanoma uptake and tissue selectivity (Eisenhut et al., 2000).
Crystal Structures
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including derivatives of this compound, have been studied. These structures provide insights into molecular conformations and interactions in solid-state chemistry (Suchetan et al., 2016).
Sigma Receptor Binding
Investigations into benzamide derivatives, including this compound, have explored their binding to sigma receptors. This research is significant in understanding the role of sigma receptors in various physiological and pathophysiological processes (Martres et al., 1985).
Synthesis Under Microwave Irradiations
The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives, similar to this compound, under microwave irradiations and solvent-free conditions has been researched. This approach focuses on environmentally benign catalysis and the evaluation of biological activity (Ighilahriz-Boubchir et al., 2017).
Molecular Interactions
Studies on intermolecular interactions in benzamide derivatives provide insights into the synthesis and characterization of compounds like this compound. These interactions include hydrogen bonding and π-interactions, which are essential for understanding molecular assembly and stability (Saeed et al., 2020).
Palladium-Catalyzed Arylation
Research on the palladium-catalyzed ortho-arylation of benzamides, a category that includes this compound, has been conducted. This research is crucial for the synthesis of biphenyl derivatives and their further transformations in organic chemistry (Li et al., 2012).
Sigma Receptor Scintigraphy
Sigma receptor scintigraphy using benzamide derivatives, related to this compound, has been studied for imaging primary breast tumors. This research highlights the role of sigma receptors in cancer cells and the potential of benzamides in cancer imaging (Caveliers et al., 2002).
Properties
IUPAC Name |
2-iodo-N-(3-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILNSQLCWTTMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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